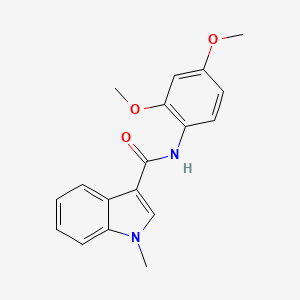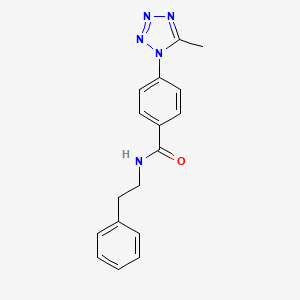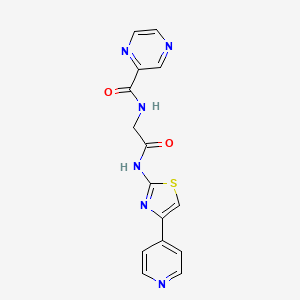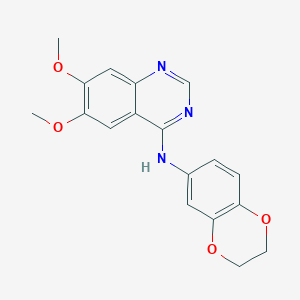
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate is a complex organic compound that features a benzene ring, a sulfonyl group, and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The benzene ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azepane ring may interact with proteins or enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-phenylethyl 4-(piperidin-1-ylsulfonyl)benzoate: Similar structure but with a piperidine ring instead of an azepane ring.
2-Oxo-2-phenylethyl 2-(propionylamino)benzoate: Contains a propionylamino group instead of the azepane-sulfonyl group.
Uniqueness
2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interactions in both chemical and biological systems.
Propriétés
Formule moléculaire |
C21H23NO5S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
phenacyl 4-(azepan-1-ylsulfonyl)benzoate |
InChI |
InChI=1S/C21H23NO5S/c23-20(17-8-4-3-5-9-17)16-27-21(24)18-10-12-19(13-11-18)28(25,26)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 |
Clé InChI |
WGOLIDBMYZZVGK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12177709.png)
![Acetamide, N-[3-[2-amino-3-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-4,5-dihydro-4-oxo-1H-pyrrol-1-yl]phenyl]-](/img/structure/B12177711.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177716.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12177728.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B12177735.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12177736.png)


![N-(3-chloro-4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12177755.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12177763.png)

